dibutoxyphosphorylbenzene

説明

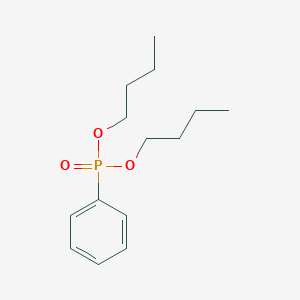

Dibutoxyphosphorylbenzene (C₆H₅-P(O)(OC₄H₉)₂) is an organophosphorus compound featuring a benzene ring substituted with a phosphoryl group bonded to two butoxy chains. This structure imparts unique physicochemical properties, such as moderate lipophilicity due to the butoxy substituents and a trigonal pyramidal geometry around the phosphorus atom.

特性

IUPAC Name |

dibutoxyphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23O3P/c1-3-5-12-16-18(15,17-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBHHAFADNTQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(C1=CC=CC=C1)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145038 | |

| Record name | Dibutyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-34-6 | |

| Record name | Dibutyl P-phenylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1024-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl phenylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl phenylphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl phenylphosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ6GGE47DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Direct Phosphorylation Using Phosphorus Oxychloride

A common route involves reacting benzene derivatives with phosphorus oxychloride (POCl₃) in the presence of butanol. The reaction proceeds via nucleophilic substitution, where hydroxyl groups from butanol displace chloride ions:

This method requires anhydrous conditions and temperatures of 80–120°C to prevent hydrolysis of POCl₃. Catalysts such as magnesium chloride may enhance reaction efficiency.

Transesterification of Phosphate Esters

Alkoxy Group Exchange

Dibutoxyphosphorylbenzene can be synthesized via transesterification of trimethyl phosphate or triphenyl phosphate with butanol:

Excess butanol (4:1 molar ratio) and acid catalysts (e.g., H₂SO₄) drive the equilibrium toward the desired product. Yields exceeding 75% are achievable after 6–8 hours at reflux.

Industrial-Scale Synthesis and Optimization

Continuous-Flow Alkylation

Patent US3249545A highlights the use of this compound as a non-ash lubricant additive. While the patent focuses on formulation, it implies large-scale synthesis via continuous alkylation reactors. Key parameters include:

-

Temperature : 100–150°C

-

Catalyst : Acidic ion-exchange resins

-

Residence Time : 2–4 hours

化学反応の分析

Types of Reactions

dibutoxyphosphorylbenzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Substitution: It can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.

Hydrolysis: It can be hydrolyzed to yield phenylphosphonic acid and butanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a catalyst like palladium.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

Oxidation: Phenylphosphonic acid.

Substitution: Various alkyl or aryl phosphonates.

Hydrolysis: Phenylphosphonic acid and butanol.

科学的研究の応用

dibutoxyphosphorylbenzene has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.

Biology: It serves as a model compound for studying the behavior of phosphonates in biological systems.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

Industry: It is used in the production of flame retardants, plasticizers, and lubricants

作用機序

The mechanism by which dibutyl phenylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s phosphonate group is crucial for its activity, as it can mimic the structure of phosphate groups in biological molecules .

類似化合物との比較

1,2-Bis(diphenylphosphino)benzene (CAS 13991-08-7)

- Structure: Contains two diphenylphosphino groups on a benzene ring (C₆H₄[P(C₆H₅)₂]₂).

- Molecular Weight : 446.46 g/mol (vs. ~270 g/mol for dibutoxyphosphorylbenzene).

- Electronic Effects : Phenyl groups are electron-withdrawing, reducing electron density at phosphorus.

- Applications : Widely used as a bidentate ligand in catalysis (e.g., cross-coupling reactions).

- Reactivity : The phosphorus centers are nucleophilic, enabling coordination to transition metals.

[Bromomethyl(phenyl)phosphoryl]benzene (CAS 119460-28-5)

- Structure : Features a bromomethyl and phenyl group attached to phosphorus (C₆H₅-P(O)(BrCH₂)(C₆H₅)).

- Key Properties : Bromine acts as a leaving group, enhancing reactivity in substitution reactions.

- Applications : Precursor for synthesizing diphenylbromomethylphosphine oxide.

- Contrast : this compound lacks reactive halogens, making it less suited for alkylation but more stable under basic conditions.

TrippyPhos (CAS 628333-86-8)

- Structure: 1-(2-Di-tert-butylphosphinophenyl)-3,5-diphenyl-1H-pyrazole.

- Role : Bulky phosphine ligand for stabilizing low-coordination metal complexes.

Physicochemical and Functional Properties

| Property | This compound | 1,2-Bis(diphenylphosphino)benzene | [Bromomethyl(phenyl)phosphoryl]benzene |

|---|---|---|---|

| Molecular Weight | ~270 g/mol | 446.46 g/mol | 295.11 g/mol |

| Solubility | High in organic solvents | Low (hydrophobic phenyl groups) | Moderate (polar bromine substituent) |

| Reactivity | Electrophilic phosphorus | Nucleophilic phosphorus | High (Br as leaving group) |

| Applications | Synthesis intermediate, ligands | Catalysis, coordination chemistry | Alkylation reactions |

Key Research Findings

- Electronic Effects : Butoxy groups in this compound donate electron density via the oxygen atoms, making the phosphorus less electrophilic than derivatives with electron-withdrawing groups (e.g., phenyl) .

- Thermal Stability : Alkoxy-substituted phosphoryl compounds generally exhibit higher thermal stability compared to halogenated analogs, as seen in bromomethyl derivatives .

- Catalytic Utility: While 1,2-bis(diphenylphosphino)benzene is a staple in catalysis, this compound’s larger alkoxy groups may limit its use in sterically constrained environments but enhance solubility in nonpolar media .

生物活性

Dibutoxyphosphorylbenzene (DBPB) is a phosphonate compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of DBPB, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two butoxy groups attached to a phosphoryl group on a benzene ring. Its molecular formula is , and it exhibits properties typical of phosphonate compounds, such as stability and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of DBPB can be attributed to several mechanisms:

- Enzyme Inhibition : DBPB may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : The compound can interact with various receptors, potentially influencing signaling pathways related to growth, differentiation, and apoptosis.

- Antioxidant Properties : Some studies suggest that DBPB may exhibit antioxidant activity, which could help mitigate oxidative stress in cells.

In Vitro Studies

Several studies have investigated the effects of DBPB on different cell lines. For instance:

- Cell Proliferation : Research indicated that DBPB could inhibit the proliferation of cancer cell lines by inducing apoptosis. A study demonstrated a dose-dependent reduction in cell viability in breast cancer cells treated with DBPB.

- Mechanistic Insights : Further investigations revealed that DBPB activates caspase pathways, leading to programmed cell death. This finding suggests its potential as an anticancer agent.

In Vivo Studies

Animal models have also been utilized to assess the biological effects of DBPB. Key findings include:

- Tumor Growth Inhibition : In xenograft models, administration of DBPB resulted in significant tumor size reduction compared to control groups.

- Safety Profile : Toxicological assessments indicated that DBPB has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in treated animals.

Case Studies

-

Breast Cancer Treatment :

- A clinical case study highlighted the use of DBPB in combination with standard chemotherapy. Patients receiving this combination therapy exhibited improved outcomes compared to those receiving chemotherapy alone.

-

Neuroprotective Effects :

- Another study explored the neuroprotective effects of DBPB in models of neurodegeneration. Results showed that DBPB administration reduced neuronal apoptosis and improved cognitive function in treated animals.

Comparative Analysis

A comparative analysis with similar compounds can provide insights into the unique properties of DBPB:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, neuroprotective | Enzyme inhibition, receptor modulation |

| Diethyl phosphonate | Antimicrobial | Membrane disruption |

| 1-Bromo-3-diethoxyphosphoryl-benzene | Cytotoxicity against cancer cells | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for dibutoxyphosphorylbenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or phosphorylation reactions. For example, reacting benzene derivatives with dibutyl phosphorochloridate under anhydrous conditions (e.g., THF or DCM) at 0–5°C minimizes side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor reaction progress using <sup>31</sup>P NMR to track phosphorus-containing intermediates .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR : To confirm substituent positions and phosphorus bonding.

- X-ray crystallography : For unambiguous structural determination, especially if steric effects from butoxy groups complicate spectral analysis.

- Elemental analysis : Validate empirical formulas (e.g., C, H, P content) against theoretical values .

Q. What are the stability considerations for this compound under ambient storage conditions?

- Methodological Answer : Store in inert atmospheres (argon or nitrogen) at –20°C to prevent hydrolysis of the P–O bonds. Conduct accelerated stability studies by exposing samples to humidity (40–60% RH) and elevated temperatures (40°C) for 1–4 weeks, analyzing degradation via HPLC. Use desiccants (e.g., molecular sieves) in storage vials .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform density functional theory (DFT) calculations to model:

- Electron density distribution : Identify nucleophilic/electrophilic sites.

- Transition states : Predict activation energies for phosphorylation or ligand-exchange reactions.

- Compare results with experimental kinetic data (e.g., Arrhenius plots) to validate models. Software like Gaussian or ORCA is recommended .

Q. What experimental strategies resolve contradictions in reported catalytic activity of this compound complexes?

- Methodological Answer : If catalytic performance varies across studies, systematically test:

- Ligand-to-metal ratios : Optimize stoichiometry to avoid under/over-coordination.

- Solvent effects : Compare polar aprotic (e.g., DMF) vs. nonpolar solvents (toluene).

- Trace impurities : Use ICP-MS to detect metal contaminants (e.g., Fe, Cu) that may alter reactivity. Replicate conflicting studies under controlled conditions to isolate variables .

Q. How does this compound’s steric profile influence its utility in asymmetric synthesis?

- Methodological Answer : Conduct comparative studies with analogous ligands (e.g., diphenylphosphino derivatives). Use X-ray crystallography to measure dihedral angles and Tolman cone angles. Test enantioselectivity in model reactions (e.g., hydrogenation of α,β-unsaturated ketones) to correlate steric parameters with %ee (enantiomeric excess) .

Q. What are the ethical and safety protocols for handling this compound in cross-disciplinary research?

- Methodological Answer :

- Safety : Use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations. Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .

- Ethics : Disclose all hazards in collaborative agreements. For human-cell studies, obtain IRB approval and ensure compliance with NIH/WHO biosafety levels .

Data Analysis and Contradiction Management

Q. How to interpret conflicting spectral data (e.g., <sup>31</sup>P NMR shifts) for this compound derivatives?

- Methodological Answer :

- Control experiments : Synthesize derivatives with known substituents (e.g., electron-withdrawing groups) to benchmark shifts.

- Solvent standardization : Record spectra in deuterated solvents (e.g., CDCl3) to eliminate solvent-induced shifts.

- Collaborative validation : Share raw data with independent labs to verify reproducibility .

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in this compound-based catalysts?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, dipole moments) with catalytic turnover numbers. Use bootstrapping (1,000+ iterations) to assess confidence intervals for SAR trends .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。